2-[(Dimethylamino)methyl]benzene-1-selenenyl iodide
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Overview
Description
Preparation Methods
The synthesis of 2-[(Dimethylamino)methyl]benzene-1-selenenyl iodide typically involves the reaction of a selenenyl halide with a dimethylamino-substituted benzene derivative. One common method includes the reaction of benzeneselenenyl chloride with N,N-dimethylaniline in the presence of a suitable base to yield the desired product. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent oxidation and decomposition of the sensitive selenium-containing intermediates .
Chemical Reactions Analysis
2-[(Dimethylamino)methyl]benzene-1-selenenyl iodide undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and conditions.
Reduction: Reduction of the selenium center can yield selenides or even elemental selenium.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(Dimethylamino)methyl]benzene-1-selenenyl iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds and in coupling reactions.
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and its incorporation into biomolecules.
Medicine: Research is ongoing into its potential use in developing selenium-based drugs, given selenium’s known antioxidant properties.
Industry: It may be used in the synthesis of selenium-containing polymers and materials with unique electronic and optical properties
Mechanism of Action
The mechanism by which 2-[(Dimethylamino)methyl]benzene-1-selenenyl iodide exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium can form strong bonds with sulfur and nitrogen atoms, which are common in biological molecules. This interaction can modulate the activity of enzymes and proteins, potentially leading to antioxidant effects and other biological activities .
Comparison with Similar Compounds
Similar compounds to 2-[(Dimethylamino)methyl]benzene-1-selenenyl iodide include other organoselenium compounds such as:
- Benzeneselenenyl chloride
- Benzeneselenenyl bromide
- 2-[(Dimethylamino)methyl]benzene-1-selenenyl fluoride
These compounds share the selenium-benzene core structure but differ in the halide substituent. The iodide variant is unique due to the larger atomic radius and lower electronegativity of iodine compared to chlorine, bromine, and fluorine, which can influence its reactivity and applications .
Properties
CAS No. |
180626-73-7 |
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Molecular Formula |
C9H12INSe |
Molecular Weight |
340.07 g/mol |
IUPAC Name |
[2-[(dimethylamino)methyl]phenyl] selenohypoiodite |
InChI |
InChI=1S/C9H12INSe/c1-11(2)7-8-5-3-4-6-9(8)12-10/h3-6H,7H2,1-2H3 |
InChI Key |
UOKTVYRJAAWTGF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC=C1[Se]I |
Origin of Product |
United States |
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